2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate
CAS No.:
Cat. No.: VC17256585
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17NO3 |
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Molecular Weight | 223.27 g/mol |
IUPAC Name | 2-(2-methylcyclopentyl)ethyl 1,3-oxazole-4-carboxylate |
Standard InChI | InChI=1S/C12H17NO3/c1-9-3-2-4-10(9)5-6-16-12(14)11-7-15-8-13-11/h7-10H,2-6H2,1H3 |
Standard InChI Key | BKFTYARBXYTZHL-UHFFFAOYSA-N |
Canonical SMILES | CC1CCCC1CCOC(=O)C2=COC=N2 |
Introduction
Structural and Molecular Characteristics of 2-(2-Methylcyclopentyl)ethyl Oxazole-4-carboxylate
Molecular Architecture
The core structure of 2-(2-methylcyclopentyl)ethyl oxazole-4-carboxylate consists of a five-membered oxazole ring substituted at the 4-position with a carboxylate ester and at the 2-position with a 2-(2-methylcyclopentyl)ethyl group. The oxazole ring (C₃H₃NO) is aromatic, with delocalized π-electrons contributing to its stability. The 2-(2-methylcyclopentyl)ethyl substituent introduces steric bulk and hydrophobicity, which may influence solubility and reactivity.
By analogy to ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate (C₁₃H₁₉NO₃) , the molecular formula of 2-(2-methylcyclopentyl)ethyl oxazole-4-carboxylate is likely C₁₄H₂₁NO₃. This estimation accounts for the additional methyl group on the cyclopentane ring and the extended ethyl chain.
Table 1: Comparative Molecular Properties of Related Oxazole Derivatives
Spectroscopic and Computational Insights
The SMILES notation for ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate is CCOC(=O)C1=C(N=C(O1)CC2CCCC2)C
, which provides a template for predicting the structure of 2-(2-methylcyclopentyl)ethyl oxazole-4-carboxylate. Key features include:
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Oxazole ring: Characteristic IR absorption bands at 1610–1660 cm⁻¹ (C=N stretch) and 1740–1760 cm⁻¹ (ester C=O stretch).
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Cyclopentyl group: NMR signals at δ 1.5–2.5 ppm for cyclopentyl protons and δ 0.8–1.2 ppm for the methyl group .
Predicted collision cross sections (CCS) for related adducts, such as [M+H]+ (155.1 Ų) and [M+Na]+ (164.6 Ų) , suggest moderate polarity, aligning with the compound’s potential for liquid chromatography–mass spectrometry (LC-MS) analysis.
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The synthesis of 2-(2-methylcyclopentyl)ethyl oxazole-4-carboxylate likely involves:
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Oxazole ring formation: Cyclization of a thiobenzamide intermediate with α-halo esters, as demonstrated in the synthesis of ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate .
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Alkylation: Introduction of the 2-(2-methylcyclopentyl)ethyl group via nucleophilic substitution or Mitsunobu reaction.
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Esterification: Coupling of the oxazole-4-carboxylic acid with 2-(2-methylcyclopentyl)ethanol under Steglich conditions.
Case Study: Ethyl 4-Methylthiazolecarboxylate Synthesis
A patent by outlines a multi-step synthesis for a structurally related thiazolecarboxylate, achieving >99% purity through:
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Cyclization: Reaction of thiobenzamide with 2-chloroacetoacetic acid ethyl ester at 80–85°C.
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Alkylation: Treatment with isobutyl bromide in dimethylformamide (DMF) at 80–85°C for 5 hours.
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Purification: Recrystallization from methanol or n-butanol to remove byproducts.
Adapting this protocol, the 2-(2-methylcyclopentyl)ethyl group could be introduced via alkylation of a hydroxy-oxazole intermediate with 2-(2-methylcyclopentyl)ethyl bromide.
Physicochemical and Pharmacological Properties
Solubility and Stability
The compound’s hydrophobicity, inferred from the cyclopentyl and ethyl substituents, suggests limited aqueous solubility. Computational models predict a logP value of ~2.5–3.0, comparable to ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate . Stability under acidic conditions may be compromised due to ester hydrolysis, necessitating storage at neutral pH and low temperatures.
Future Directions and Research Opportunities
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Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure forms.
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Biological Screening: Evaluate inhibitory activity against xanthine oxidase, a target in hyperuricemia therapy.
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Computational Modeling: Use density functional theory (DFT) to predict reaction pathways and optimize yields.
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